molecular formula C20H22BNO5 B1272386 4-Benzyloxy-1-Boc-indole-2-boronic acid CAS No. 850568-52-4

4-Benzyloxy-1-Boc-indole-2-boronic acid

Cat. No.: B1272386
CAS No.: 850568-52-4
M. Wt: 367.2 g/mol
InChI Key: YXJBIADEQVCONT-UHFFFAOYSA-N
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Description

4-Benzyloxy-1-Boc-indole-2-boronic acid is a complex organic compound that features a boronic acid functional group attached to an indole ring system

Mechanism of Action

Target of Action

Boronic acids, including this compound, are often used in suzuki-miyaura cross-coupling reactions . These reactions involve the formation of carbon-carbon bonds, which are fundamental in organic synthesis and drug discovery .

Mode of Action

In Suzuki-Miyaura cross-coupling reactions, the mode of action of 4-Benzyloxy-1-Boc-indole-2-boronic acid involves its interaction with a transition metal catalyst, typically palladium . The reaction proceeds through oxidative addition, where the palladium catalyst forms a new bond with the boronic acid. This is followed by transmetalation, where the organic group is transferred from boron to palladium .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction is a key biochemical pathway involving this compound . This reaction enables the formation of carbon-carbon bonds, which are crucial in the synthesis of complex organic compounds. The downstream effects include the creation of new organic compounds with potential applications in various fields, including medicinal chemistry .

Pharmacokinetics

It’s worth noting that the compound’s stability and reactivity make it suitable for use in suzuki-miyaura cross-coupling reactions .

Result of Action

The result of the action of this compound in Suzuki-Miyaura cross-coupling reactions is the formation of new carbon-carbon bonds . This enables the synthesis of complex organic compounds, which can be used in various applications, including drug discovery .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the Suzuki-Miyaura cross-coupling reaction requires specific conditions, including the presence of a palladium catalyst and a suitable base . Additionally, the reaction is generally performed in an organic solvent . The compound’s stability and reactivity can also be affected by factors such as temperature and pH .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzyloxy-1-Boc-indole-2-boronic acid typically involves multiple steps, starting from commercially available precursors. One common route involves the protection of the indole nitrogen with a tert-butoxycarbonyl (Boc) group, followed by the introduction of the benzyloxy group at the 4-position of the indole ring. The final step involves the formation of the boronic acid group at the 2-position of the indole ring.

Industrial Production Methods

Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.

Chemical Reactions Analysis

Types of Reactions

4-Benzyloxy-1-Boc-indole-2-boronic acid can undergo various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: The benzyloxy group can be reduced to a benzyl group under appropriate conditions.

    Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Palladium catalysts are commonly used in Suzuki-Miyaura cross-coupling reactions.

Major Products Formed

    Oxidation: Boronic esters or borates.

    Reduction: Benzyl-substituted indole derivatives.

    Substitution: Various biaryl compounds.

Scientific Research Applications

4-Benzyloxy-1-Boc-indole-2-boronic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and catalysts.

Comparison with Similar Compounds

Similar Compounds

    (4-(Benzyloxy)-1H-indol-2-yl)boronic acid: Lacks the tert-butoxycarbonyl group, which may affect its reactivity and bioactivity.

    (4-(Benzyloxy)-1-(tert-butoxycarbonyl)-1H-indol-3-yl)boronic acid: Similar structure but with the boronic acid group at the 3-position instead of the 2-position.

Uniqueness

4-Benzyloxy-1-Boc-indole-2-boronic acid is unique due to the presence of both the benzyloxy and tert-butoxycarbonyl groups, which can influence its chemical reactivity and biological activity. The specific positioning of these groups on the indole ring also contributes to its distinct properties.

Properties

IUPAC Name

[1-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenylmethoxyindol-2-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22BNO5/c1-20(2,3)27-19(23)22-16-10-7-11-17(15(16)12-18(22)21(24)25)26-13-14-8-5-4-6-9-14/h4-12,24-25H,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXJBIADEQVCONT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(N1C(=O)OC(C)(C)C)C=CC=C2OCC3=CC=CC=C3)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22BNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30376785
Record name [4-(Benzyloxy)-1-(tert-butoxycarbonyl)-1H-indol-2-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30376785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850568-52-4
Record name 1-(1,1-Dimethylethyl) 2-borono-4-(phenylmethoxy)-1H-indole-1-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=850568-52-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [4-(Benzyloxy)-1-(tert-butoxycarbonyl)-1H-indol-2-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30376785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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